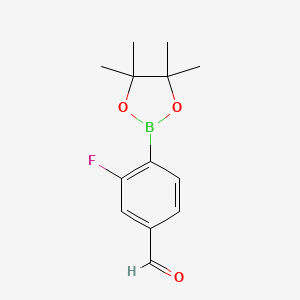

2-Fluoro-4-formylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCARQAICCYFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-formylphenylboronic acid pinacol ester

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-formylphenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of a Fluorinated Formylphenylboronic Acid Ester

This compound is a key intermediate in the synthesis of a wide range of complex organic molecules. The presence of three distinct functional groups—a fluoro group, a formyl (aldehyde) group, and a boronic acid pinacol ester—makes it a versatile scaffold for introducing these moieties into larger structures.

The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. Finally, the boronic acid pinacol ester is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1]

The Synthetic Blueprint: Miyaura Borylation

The most direct and efficient route to this compound is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction involves the conversion of an aryl halide (or triflate) to the corresponding arylboronic acid ester using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2]

The choice of this synthetic strategy is underpinned by its remarkable functional group tolerance, relatively mild reaction conditions, and the stability of the resulting pinacol ester product.[3][4] The pinacol ester is generally more stable and easier to handle and purify compared to the corresponding free boronic acid, which can be prone to dehydration and other side reactions.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Miyaura borylation is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of well-defined steps:

Figure 1: The catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the starting material, 4-bromo-3-fluorobenzaldehyde, to form a Pd(II) intermediate.

-

Ligand Exchange: A weak base, typically potassium acetate (KOAc), displaces the halide on the palladium complex. This step is crucial as the resulting acetate complex is more reactive in the subsequent transmetalation step.[2]

-

Transmetalation: The boron atom of bis(pinacolato)diboron replaces the acetate group on the palladium center, forming a new Pd(II) complex with the desired aryl and boryl groups.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on established Miyaura borylation conditions for analogous substrates.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-3-fluorobenzaldehyde | 203.01 | 10.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 1.1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.3 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 30.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | - | - |

Reaction Workflow

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylphenylboronic acid pinacol ester, bearing the CAS number 1352657-25-0, is a versatile bifunctional organoboron compound of significant interest in modern organic synthesis.[1][2][3] Its unique structure, incorporating a synthetically useful boronic ester, a reactive aldehyde, and a metabolically influential fluorine atom, positions it as a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the fluoro and formyl groups offers medicinal chemists a powerful tool to modulate the electronic and pharmacokinetic properties of target molecules and to introduce further molecular complexity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. This section outlines the key physical and chemical characteristics of this compound.

Core Identification and Structural Details

| Identifier | Value | Source |

| CAS Number | 1352657-25-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆BFO₃ | [1][2] |

| Molecular Weight | 250.07 g/mol | [1][2] |

| IUPAC Name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | [4] |

Physical and Chemical Data

While experimental data for some properties of this specific molecule are not widely published, a combination of data from chemical suppliers and analogous compounds allows for a reliable profile.

| Property | Value | Notes |

| Appearance | Expected to be a solid. | Based on related compounds.[5][6] |

| Melting Point | Not available. | The related isomer, 2-Fluoro-5-formylphenylboronic acid pinacol ester, has a melting point of 35-40 °C.[6] |

| Boiling Point | 340.6 ± 32.0 °C at 760 mmHg | Calculated value.[7] |

| Density | 1.1 ± 0.1 g/cm³ | Calculated value.[7] |

| Solubility | No data available. | Likely soluble in common organic solvents like THF, dioxane, and DMSO.[7][8] |

| Stability | Store under an inert atmosphere; protect from moisture. | Boronic esters are generally stable but can be sensitive to hydrolysis.[9] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[8][10][11] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide as a precursor and bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is known for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of functionalized building blocks like this compound.[10]

Logical Workflow for Synthesis

References

- 1. 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1112208-82-8 | Benchchem [benchchem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. Angene - this compound | 1352657-25-0 | MFCD18732921 | AGN-PC-0WESH1 [japan.angenechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 97 603122-79-8 [sigmaaldrich.com]

- 6. 2-フルオロ-5-ホルミルフェニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1352657-25-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]

2-Fluoro-4-formylphenylboronic acid pinacol ester CAS number and structure

An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, application, and handling of this compound. This trifunctional reagent is a valuable building block in modern organic synthesis, offering a unique combination of functionalities for the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is an aromatic organoboron compound. The molecule features a benzene ring substituted with three key groups: a fluorine atom, a formyl (aldehyde) group, and a boronic acid pinacol ester. This specific arrangement makes it a highly versatile intermediate in synthetic chemistry.

The CAS Number for this compound is 1352657-25-0 .[1][2]

Physicochemical Characteristics

A summary of the key properties of this reagent is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1352657-25-0 | [1][2] |

| Molecular Formula | C₁₃H₁₆BFO₃ | [2] |

| Molecular Weight | 250.07 g/mol | [2] |

| IUPAC Name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | N/A |

| Appearance | Typically a white to off-white solid or crystalline powder | [3] |

| Common Synonyms | 4-Formyl-2-fluorophenylboronic acid pinacol ester | N/A |

Chemical Structure

The structure combines the stability of the pinacol ester with the reactivity of the formyl group and the electronic influence of the fluorine atom.

Caption: Structure of this compound.

Synthesis Pathway

While multiple synthetic routes are possible, a common and reliable method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction .[4] This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The logical precursor for this synthesis is 4-bromo-3-fluorobenzaldehyde . The reaction proceeds by activating the carbon-bromine bond with a palladium catalyst, allowing for the introduction of the pinacol boronate moiety.

Caption: General workflow for the synthesis via Miyaura borylation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura cross-coupling reaction .[5] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6]

Mechanistic Advantages of this Reagent:

-

Pinacol Ester Group : Compared to free boronic acids, the pinacol ester provides enhanced stability, making the compound easier to handle, purify, and store with a longer shelf life. It also often leads to higher yields and cleaner reactions.

-

Fluorine Atom : The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring. In drug discovery, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

-

Formyl Group : The aldehyde functionality is a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions like oxidation (to a carboxylic acid), reduction (to an alcohol), reductive amination (to an amine), or Wittig reactions (to an alkene). This allows for late-stage diversification in a synthetic sequence, a crucial strategy in medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[5]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol

This protocol is a representative example and may require optimization based on the specific aryl halide used as a coupling partner.

Materials & Reagents:

-

This compound (1.2 equiv.)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[7]

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water)[6][8]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.

-

Solvent Addition : Add the anhydrous solvent via syringe. If required, add degassed water (e.g., a 4:1 dioxane:water mixture).[6]

-

Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst.

-

Reaction : Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

-

Safety : While specific data for this exact compound is limited, analogous boronic esters are often classified as irritants. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. The compound should be handled in a well-ventilated fume hood.

-

Handling : As an organoboron compound, it is sensitive to strong oxidizing agents. It is considered a combustible solid.

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and dark place.[9] Recommended storage temperatures are often refrigerated (2-8 °C).[9]

Conclusion

This compound is a strategically designed building block that provides chemists with a powerful tool for constructing complex molecules. Its trifunctional nature—a stable boronate for reliable cross-coupling, a fluorine atom for modulating molecular properties, and a versatile formyl group for subsequent derivatization—makes it an invaluable asset in the fields of medicinal chemistry, agrochemicals, and materials science. Understanding its properties, synthesis, and application in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full synthetic potential.

References

- 1. biomall.in [biomall.in]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. 4-Formylphenylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. ftp.orgsyn.org [ftp.orgsyn.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]

An In-Depth Technical Guide to 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools. Among these, boronic acid pinacol esters have gained prominence due to their enhanced stability, ease of handling, and broad functional group tolerance compared to their corresponding free boronic acids. These attributes make them highly valuable intermediates in complex molecule synthesis.

This guide focuses on a particularly versatile building block: 2-Fluoro-4-formylphenylboronic acid pinacol ester . The strategic placement of a fluorine atom and a formyl (aldehyde) group on the phenylboronic acid scaffold makes this reagent a powerful asset for medicinal chemists and process development scientists. The fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Simultaneously, the formyl group serves as a reactive handle for a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries.

This document provides a comprehensive overview of the chemical properties, commercial availability, synthesis, and key applications of this compound, designed to equip researchers with the technical insights required for its effective utilization.

Compound Identification and Chemical Properties

Correctly identifying a reagent is critical for experimental reproducibility. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1352657-25-0 | [1][2] |

| Molecular Formula | C₁₃H₁₆BFO₃ | [3] |

| Molecular Weight | 250.07 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥96% | [3] |

Chemical Structure

The structure of this compound is notable for its trifunctional nature: the boronic ester for coupling, the fluoro group for modulating electronic and pharmacological properties, and the aldehyde for further derivatization.

Caption: Structure of this compound.

Commercial Availability and Procurement

This reagent is available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, though lead times can vary. Below is a summary of known suppliers.

| Supplier | Catalog Number | Purity | Notes |

| Biomall | F591668-100mg | Not specified | Sourced from Toronto Research Chemicals.[1] |

| Amadis Chemical | A1208634 | Not specified | Listed as available. |

| Hangzhou Zhongqi Chem | Not specified | Not specified | Listed as a supplier.[4] |

| Nanjing Chemlin Chemical | Not specified | Not specified | Listed as available.[5] |

| LookChem | 1352657-25-0 | Not specified | Lists multiple potential suppliers.[2] |

Note for Procurement Professionals: It is crucial to verify the CAS number (1352657-25-0) and the precise chemical name when ordering, as several constitutional isomers exist (e.g., 2-fluoro-5-formyl-[6], 3-fluoro-4-formyl-[3]). Always request a Certificate of Analysis (CoA) to confirm the identity and purity of the material before use.

Synthesis and Manufacturing Overview

The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. While the proprietary manufacturing routes for this specific compound are not publicly disclosed, a general and plausible synthetic pathway involves a palladium-catalyzed cross-coupling reaction. The Miyaura borylation, which couples an aryl halide with bis(pinacolato)diboron (B₂pin₂), is a common and robust method.

Plausible Synthetic Workflow

A likely precursor for this synthesis is 3-fluoro-4-halobenzaldehyde. The workflow involves the direct conversion of the aryl halide to the boronic ester in the presence of a palladium catalyst and a suitable base.

Caption: A generalized workflow for the synthesis of arylboronic pinacol esters.

This method is favored for its high functional group tolerance, which is essential for preserving the reactive aldehyde moiety on the aromatic ring during the borylation step.

Core Applications in Research and Development

The utility of this compound stems from its role as a trifunctional building block, primarily in the context of the Suzuki-Miyaura cross-coupling reaction.[7][8]

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] The boronic ester functional group on our title compound acts as the organoboron component in this palladium-catalyzed cycle. It can be coupled with a wide variety of organic halides or triflates (aryl, heteroaryl, vinyl) to forge new biaryl or aryl-heteroaryl linkages, which are common motifs in pharmaceutically active compounds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Derivatization

A key advantage of this reagent is the presence of the formyl group. After the Suzuki-Miyaura coupling has been performed to construct the core molecular scaffold, the aldehyde remains available for a multitude of subsequent transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To generate a carboxylic acid for amide couplings.

-

Grignard/Organolithium Additions: To form secondary alcohols.

This built-in versatility allows for the late-stage diversification of complex molecules, a highly desirable strategy in the optimization of lead compounds in drug discovery.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, field-proven protocol for a typical Suzuki-Miyaura coupling. Note: This protocol must be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., a 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Boronic acid pinacol esters are sensitive to moisture, which can cause hydrolysis to the free boronic acid. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term storage, refrigeration (2–8 °C) in a desiccated environment is recommended.

Conclusion

This compound is a high-value, versatile chemical building block for researchers in organic synthesis and drug discovery. Its commercial availability from specialized suppliers, combined with its unique trifunctional nature, enables the efficient construction and subsequent elaboration of complex molecular architectures. A thorough understanding of its properties, applications in Suzuki-Miyaura coupling, and proper handling procedures will empower scientists to fully leverage its potential in their research and development endeavors.

References

- 1. biomall.in [biomall.in]

- 2. 2-fluoro-4-formylphenylboronic acidpinacol ester, CasNo.1352657-25-0 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Fluoro-5-formylphenylboronic acid pinacol ester 95 1112208-82-8 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Fluoro-4-formylphenylboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-formylphenylboronic acid pinacol ester is a key bifunctional organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a fluorine-substituted phenyl ring, a reactive aldehyde group, and a stable pinacol boronic ester, makes it a highly versatile synthetic intermediate.

The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This functionality allows for the facile introduction of the 2-fluoro-4-formylphenyl group into a wide array of complex molecules. The aldehyde group serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The presence of a fluorine atom can significantly modulate the physicochemical properties of the final compound, often enhancing metabolic stability, binding affinity, and bioavailability.

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and purity of this compound. Understanding these spectral signatures is paramount for researchers utilizing this reagent in their synthetic endeavors.

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-formylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylphenylboronic acid pinacol ester is a versatile bifunctional reagent that holds significant potential in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique structure, featuring a nucleophilic boronic ester and an electrophilic aldehyde, alongside a strategically placed fluorine atom, allows for a diverse range of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the reactivity profile of this compound, offering insights into its stability, chemoselectivity, and applications in key synthetic methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₆BFO₃, possesses a molecular weight of 250.07 g/mol . The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling compared to the free boronic acid. However, like other boronic esters, it is susceptible to hydrolysis, particularly under aqueous or acidic/basic conditions, which necessitates careful handling and storage under anhydrous conditions, often at reduced temperatures (2-8°C is commonly recommended).

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BFO₃ | --INVALID-LINK-- |

| Molecular Weight | 250.07 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 35-40 °C | --INVALID-LINK-- |

| Storage | 2-8°C, under inert atmosphere | --INVALID-LINK-- |

Reactivity of the Boronic Ester Moiety: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid pinacol ester is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.

The "Ortho-Fluoro" Effect

The presence of a fluorine atom at the ortho position to the boronic ester significantly influences its reactivity. The strong electron-withdrawing inductive effect of fluorine can decrease the electron density of the aromatic ring, which can in turn affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While electron-donating groups on the boronic acid partner generally accelerate the reaction, the effect of electron-withdrawing groups can be more complex and substrate-dependent. However, the ortho-fluoro group can also exert steric effects and may influence the conformation of the molecule, which can also play a role in the reaction kinetics.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: While some Suzuki-Miyaura reactions tolerate water, the pinacol ester is susceptible to hydrolysis. Using an anhydrous solvent minimizes this side reaction.

-

Base: The base is crucial for the activation of the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.

-

Ligand: The phosphine ligand stabilizes the palladium center and influences its reactivity. The choice of ligand can affect the rate and selectivity of the reaction.

Reactivity of the Aldehyde Moiety: A Gateway to Further Functionalization

The formyl group is a versatile functional handle that can undergo a wide array of chemical transformations, providing a route to diverse molecular scaffolds. The electronic nature of the aromatic ring, influenced by the ortho-fluoro and para-boronic ester groups, will affect the reactivity of the aldehyde. The electron-withdrawing fluorine atom will increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Chemoselectivity: Orthogonal Reactivity

A key consideration when working with bifunctional molecules is chemoselectivity – the ability to react one functional group in the presence of the other. The boronic acid pinacol ester and the aldehyde exhibit orthogonal reactivity, allowing for their selective manipulation under different reaction conditions.

Workflow for Orthogonal Functionalization:

Caption: Orthogonal reactivity of this compound.

Representative Aldehyde Transformations

-

Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is typically performed at room temperature and is compatible with the boronic ester.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction using a phosphorus ylide. This allows for the extension of the carbon skeleton.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. Care must be taken to choose conditions that do not affect the boronic ester.

-

Reduction: The aldehyde can be reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Stability and Handling

As a Senior Application Scientist, it is crucial to emphasize the importance of proper handling and storage of this reagent to ensure its integrity and obtain reproducible results.

-

Hydrolytic Stability: The primary degradation pathway for this compound is hydrolysis of the pinacol ester to the corresponding boronic acid. This is accelerated by the presence of water and acidic or basic conditions. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a desiccator.

-

Thermal Stability: The compound is a solid with a relatively low melting point. While generally stable at room temperature for short periods, long-term storage at 2-8°C is recommended to minimize any potential degradation.

-

Handling: When weighing and handling the compound, it is advisable to do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use of anhydrous solvents and reagents in reactions is critical to prevent hydrolysis.

Conclusion

This compound is a valuable synthetic building block with a rich and versatile reactivity profile. The orthogonal nature of its boronic ester and aldehyde functionalities, coupled with the electronic influence of the ortho-fluoro substituent, allows for a wide range of selective transformations. By understanding the principles of the Suzuki-Miyaura coupling and the various reactions of the aldehyde group, and by adhering to proper handling procedures, researchers can effectively utilize this reagent to construct complex molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful application of this powerful synthetic tool.

A Technical Guide to the Synthetic Applications of 2-Fluoro-4-formylphenylboronic acid pinacol ester

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for complex molecular architectures with precisely tuned properties is ever-increasing. 2-Fluoro-4-formylphenylboronic acid pinacol ester (CAS 1352657-25-0) has emerged as a highly valuable and versatile building block that addresses this need.[1][2] Its structure uniquely combines three key functional groups on a stable aromatic scaffold: a palladium-reactive boronic ester, an electron-withdrawing fluorine atom, and a versatile formyl (aldehyde) group.

This strategic combination allows for a modular and sequential approach to the synthesis of complex molecules. The boronic ester serves as a handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The fluorine atom can significantly influence the electronic properties and metabolic stability of the final compound, a desirable trait in pharmaceutical development.[6][7] The aldehyde group provides a gateway for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations.[8][9]

This guide provides an in-depth exploration of the core reactivity, experimental protocols, and diverse applications of this compound, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding the interplay between these groups is crucial for effective experimental design.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[10] this compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.[5][11][12]

Mechanism and the Role of Fluorine: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The fluorine atom at the ortho-position to the boronic ester can influence the reaction kinetics. Its electron-withdrawing nature can increase the acidity of the boronic acid (formed in situ), potentially facilitating the transmetalation step.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transformations of the Formyl Group: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for introducing further molecular complexity. This allows for a modular synthetic strategy where the core biaryl structure is first assembled via Suzuki-Miyaura coupling, followed by derivatization of the aldehyde.

Key Reactions of the Formyl Group:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction, yields the corresponding secondary or tertiary amine. This is a fundamental transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.

-

Wittig Reaction: The reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a method for extending carbon chains and synthesizing stilbene-like structures.[8]

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds or amines, to form a wide range of derivatives including Schiff bases.[8][9]

Synthetic Protocols and Experimental Design

The successful application of this compound relies on well-designed and optimized experimental protocols. This section provides detailed methodologies for its key transformations.

PART A: Suzuki-Miyaura Coupling Protocols

Standard Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl halide or triflate (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Rationale |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands | Ligand choice can significantly impact reaction efficiency, especially with sterically hindered or electron-deficient coupling partners. |

| Base | K2CO3, Cs2CO3, K3PO4 | The choice of base can influence the rate of transmetalation and suppress side reactions. |

| Solvent | Toluene, Dioxane, DMF, with or without water | The solvent system affects the solubility of reactants and the stability of the catalytic species. |

PART B: Derivatization of the Formyl Group

Protocol for Reductive Amination:

-

Imine Formation: Dissolve the aldehyde-containing starting material (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid.

-

Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.

-

Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water, and extract with an organic solvent. Purify the product by column chromatography.

Caption: Workflow for sequential Suzuki coupling and aldehyde derivatization.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in both drug discovery and materials science.

In Drug Discovery:

-

Metabolic Stability: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.[7][13] The 2-fluoro substituent can block potential sites of metabolic oxidation.

-

Scaffold for Bioactive Molecules: The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common scaffold in many approved drugs. The ability to further functionalize the molecule via the aldehyde group allows for the rapid generation of compound libraries for lead optimization. The aldehyde can be a precursor to synthesizing inhibitors of protein synthesis.[4][11]

In Materials Science:

-

Organic Electronics: Biaryl and extended conjugated systems synthesized using this building block can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The formyl group can be used to tune the electronic properties of these materials or to anchor them to surfaces. For example, similar formylphenylboronic acids are used in the synthesis of sensitizers for dye-sensitized solar cells.[4][12]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its trifunctional nature provides a robust platform for the efficient construction of complex organic molecules. By leveraging the chemoselectivity of its functional groups, researchers can employ modular synthetic strategies to access a wide range of compounds with applications in medicinal chemistry and materials science. The protocols and insights provided in this guide aim to facilitate the broader adoption of this valuable building block in innovative research and development endeavors.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. biomall.in [biomall.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. benchchem.com [benchchem.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid pinacol ester: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-formylphenylboronic acid pinacol ester, a key organoboron compound, has emerged as a significant building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional nature, possessing a reactive formyl group, a strategically placed fluorine atom, and a versatile boronic ester, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, underlying chemical principles, and diverse applications, tailored for researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable in the chemical literature, its existence and utility are a direct consequence of the development of powerful cross-coupling technologies.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 1352657-25-0 | --INVALID-LINK--[1] |

| Molecular Formula | C13H16BFO3 | --INVALID-LINK--[1] |

| Molecular Weight | 250.07 g/mol | --INVALID-LINK--[1] |

The Genesis of a Reagent: A History Rooted in Catalysis

The history of this compound is intrinsically linked to the advent and refinement of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The development of methods to synthesize aryl boronic esters, such as the Miyaura borylation, paved the way for the creation of a diverse array of functionalized building blocks like the title compound. These reactions offer a mild and efficient means to form carbon-carbon bonds, a fundamental transformation in organic synthesis.[2] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and purify.

Synthetic Methodology: A Detailed Protocol and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. The logical starting material for this synthesis is 3-bromo-4-fluorobenzaldehyde.

Experimental Protocol: Miyaura Borylation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Anhydrous Solvent: Water can react with the boronic ester and interfere with the catalytic cycle.

-

Potassium Acetate: This weak base is crucial for the transmetalation step in the catalytic cycle and is generally preferred over stronger bases which can promote side reactions.[2]

-

Pd(dppf)Cl₂: This palladium catalyst with a ferrocene-based diphosphine ligand is highly effective for a wide range of Suzuki-Miyaura and Miyaura borylation reactions due to its thermal stability and efficiency.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The strategic placement of the fluoro, formyl, and boronic ester groups makes this compound a highly valuable intermediate in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the facile introduction of the 2-fluoro-4-formylphenyl moiety into a wide range of molecules, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals and advanced materials.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The 2-fluoro-4-formylphenyl scaffold is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a handle for further chemical modifications, such as reductive amination to introduce amine functionalities or conversion to other functional groups. Boronic acids and their esters themselves have shown a range of biological activities.

Positron Emission Tomography (PET) Imaging

Aryl boronic esters are crucial precursors for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. The development of copper-mediated radiofluorination methods has enabled the efficient incorporation of fluorine-18 into aromatic systems, and boronic esters are key substrates in this process.[3]

Conclusion

This compound stands as a testament to the power of modern synthetic organic chemistry. Its efficient synthesis, enabled by palladium-catalyzed borylation, and its versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase.

References

Core Safety & Handling Protocols for 2-Fluoro-4-formylphenylboronic acid pinacol ester

An In-depth Technical Guide for Researchers and Scientists

This guide provides comprehensive safety and handling protocols for 2-Fluoro-4-formylphenylboronic acid pinacol ester. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its effective and safe use is paramount in research and drug development settings. This document moves beyond a simple recitation of standard warnings to provide a deeper, mechanistic understanding of the hazards involved and the causality behind each recommended safety procedure.

Compound Profile and Core Reactivity Characteristics

This compound is an organoboron compound valued for its utility in forming carbon-carbon bonds. The pinacol ester group offers greater stability and easier handling compared to the corresponding boronic acid, enhancing its shelf-life and making it a preferred reagent in many synthetic applications.[1] However, this stability is conditional, and understanding its chemical liabilities is the first step in safe handling.

The primary chemical vulnerability of this and other aryl pinacolboronate esters is its susceptibility to hydrolysis.[2][3] In the presence of water, particularly under acidic or basic conditions, the ester can readily hydrolyze to form 2-fluoro-4-formylphenylboronic acid and pinacol.[2][3] This degradation not only consumes the active reagent but also introduces a new chemical species with different physical properties (e.g., solubility), potentially impacting reaction outcomes and analysis.[2][3] Therefore, the exclusion of moisture during storage and handling is a critical, non-negotiable protocol.

| Property | Data | Reference |

| Molecular Formula | C₁₃H₁₆BFO₃ | [4][5] |

| Molecular Weight | ~250.08 g/mol | [4][6] |

| CAS Number | 1352657-25-0 | [5] |

| Appearance | Solid, potentially low-melting solid | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [7] |

GHS Hazard Identification and Risk Mitigation

The Globally Harmonized System (GHS) provides a clear framework for understanding the intrinsic hazards of this compound. Adherence to these warnings is mandatory for ensuring laboratory safety.

| Hazard Class | Hazard Code | Statement | References |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][7][8] |

| STOT (Single Exposure) | H335 | May cause respiratory irritation | [4][7][8][9] |

| Signal Word | - | Warning | [4][8] |

These classifications dictate that the compound must be treated as a hazardous substance. The primary routes of exposure are inhalation of the dust, direct contact with skin, and contact with eyes. The irritant nature of the compound necessitates robust engineering controls and personal protective equipment to create a barrier between the researcher and the chemical.

Before any procedure, a risk assessment is essential. This is not merely a bureaucratic step but a critical scientific process to ensure all potential hazards have been considered and controlled.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. 2-Fluoro-5-formylphenylboronic acid pinacol ester 95 1112208-82-8 [sigmaaldrich.com]

- 7. fishersci.ca [fishersci.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Foreword: The Strategic Advantage of Functionalized Boronic Esters

The Suzuki-Miyaura coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to drug discovery and materials science.[1][2][3] Its power lies in its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][4]

This guide moves beyond a general overview to focus on a specific, high-value building block: 2-Fluoro-4-formylphenylboronic acid pinacol ester . The strategic incorporation of ortho-fluoro and para-formyl groups on the phenylboronic acid scaffold provides medicinal chemists with significant advantages. The formyl group serves as a versatile synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The fluorine atom can modulate the physicochemical properties of the final compound, enhancing metabolic stability, binding affinity, or membrane permeability. Furthermore, the use of a pinacol ester, as opposed to the free boronic acid, imparts greater stability, reducing the propensity for common side reactions like protodeboronation and simplifying handling and storage.[5]

This document provides an in-depth exploration of the reaction mechanism, a detailed and robust experimental protocol, and field-proven insights to empower researchers in leveraging this specific reagent to its full potential.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[2][6] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][2] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[9]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic ester must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OR)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[10][11]

-

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new Ar¹-Ar² carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

The presence of a fluorine atom on the boronic acid partner, as in our topic reagent, can have a beneficial, albeit complex, role. Fluoride ions, whether from the reagent or an added base like CsF, can promote the reaction by forming highly reactive trans-[ArPdF(L)₂] complexes that accelerate transmetalation and may also catalyze the final reductive elimination step.[12][13]

Core Components: A Guide to Rational Reagent Selection

Success in Suzuki-Miyaura coupling is highly dependent on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be tailored to the specific substrates.

| Component | Role & Strategic Considerations | Common Examples |

| Boronic Ester | The source of the transferred aryl group. The pinacol ester of 2-fluoro-4-formylphenylboronic acid provides stability and valuable functional handles for further synthesis. | This compound |

| Aryl Halide | The electrophilic coupling partner. Reactivity follows I > Br > OTf >> Cl. Aryl chlorides often require more active catalyst systems with specialized ligands.[1][9] | Aryl iodides, bromides, triflates, or chlorides |

| Palladium Catalyst | The heart of the catalytic cycle. Often used as a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species.[1] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center, modulates its reactivity, and enhances solubility. Bulky, electron-rich phosphine ligands are often superior for challenging couplings.[10][14] | PPh₃, PCy₃, SPhos, XPhos, RuPhos, dppf |

| Base | Activates the boronic ester to form the reactive boronate "ate" complex. The choice of base is critical and can significantly impact yield.[10][15] Fluoride bases can offer unique advantages.[13][16] | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF, t-BuOK |

| Solvent System | Solubilizes reagents and influences reaction kinetics. A mixture of an organic solvent and water is common, as water is often required for the base to effectively activate the boronic ester.[1][17] | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O, DMF |

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It should be adapted based on the specific reactivity of the coupling partner.

Materials and Reagents

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc) for workup

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line with bubbler

-

Syringes and needles

-

Standard laboratory glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

Reaction Procedure

-

Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add anhydrous 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

-

Degassing : Stir the resulting suspension and degas the mixture thoroughly by bubbling the inert gas through the solvent for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

-

Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium(II) acetate (0.02 equiv.) and the SPhos ligand (0.04 equiv.).

-

Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-18 hours).

Work-up and Purification

-

Cooling : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Quenching & Extraction : Dilute the reaction mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[2][7]

-

Washing : Combine the organic layers and wash sequentially with water and then with brine to remove residual base and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7][18]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride).3. Ineffective base or insufficient water for activation. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more active ligand (e.g., Buchwald-type phosphines) or a different precatalyst.[14][19]3. Screen other bases (e.g., K₃PO₄, CsF). Ensure a small amount of water is present if using an anhydrous base like K₃PO₄.[19] |

| Protodeboronation | The boronic ester is cleaved by trace acid/water before it can couple. This is more common with electron-deficient boronic esters. | Use a stronger base, ensure anhydrous conditions (if the protocol allows), or add the boronic ester portion-wise. Using the pinacol ester already minimizes this risk.[20] |

| Homocoupling | Two molecules of the boronic ester couple to form a symmetrical biaryl. This can be promoted by oxygen or Pd(II) species.[1][21] | Rigorously exclude oxygen from the reaction. Ensure the Pd(II) precatalyst is fully reduced to Pd(0). |

| Difficult Purification | Product co-elutes with byproducts (e.g., homocoupled boronic ester or residual ligand). | Optimize chromatography conditions (try different solvent systems). If homocoupling is the issue, address it by improving inert atmosphere techniques. |

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful and strategic method for synthesizing complex, functionalized biaryl compounds. A thorough understanding of the underlying mechanism, combined with rational selection of reagents and meticulous experimental technique, is essential for success. This guide provides the foundational knowledge and a practical framework to enable researchers, scientists, and drug development professionals to confidently and effectively implement this vital transformation in their synthetic programs.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. reddit.com [reddit.com]

- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

protocol for palladium-catalyzed cross-coupling with 2-Fluoro-4-formylphenylboronic acid pinacol ester

An Application Guide for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester

Introduction: Synthesizing Functionalized Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under generally mild conditions.[1][2][3] This palladium-catalyzed reaction has transformed the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a particularly valuable building block: This compound . The presence of a formyl (aldehyde) group makes its coupling products immediate precursors to a vast array of chemical functionalities. Simultaneously, the ortho-fluoro substituent introduces electronic and steric features that necessitate a carefully considered reaction design. This document serves as an in-depth guide for researchers, providing not just protocols, but the underlying chemical logic required to successfully employ this versatile reagent.

The Mechanism: A Palladium-Powered Catalytic Engine

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The cycle is comprised of three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

-

Transmetalation : The organic moiety from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which facilitates the transfer.[7][8][9]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Strategic Considerations for this compound

The specific structure of this reagent demands careful selection of the catalyst system and reaction conditions.

-

The Challenge of the Ortho-Fluoro Group : The fluorine atom at the ortho position presents steric hindrance near the reaction site. This can slow down the reductive elimination step, potentially leading to side reactions or low yields. To overcome this, bulky and electron-rich phosphine ligands are often required. These ligands promote the crucial C-C bond-forming step and stabilize the palladium catalyst.[10][11] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for such sterically demanding couplings.[10]

-

The Role of the Formyl Group : The aldehyde functionality is generally stable under Suzuki-Miyaura conditions. However, it is an electron-withdrawing group, which can influence the reactivity of the boronic ester. While some studies have noted that aldehydes can coordinate to nickel catalysts, this is a lesser concern for palladium-based systems.[12][13][14] The primary consideration is to avoid overly harsh conditions (e.g., very strong bases or high temperatures for extended periods) that could potentially lead to undesired side reactions involving the aldehyde.

-

Choice of Base and Solvent : The base is not merely a proton scavenger; it is essential for activating the boronic ester for transmetalation.[15]

-

Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is often more effective for challenging couplings as it is a stronger base.[16]

-

Solvent systems are typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][16]

-

Experimental Protocols

The following protocols provide a starting point for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides that are not excessively sterically hindered.

Materials and Reagents

| Component | Molar Equiv. | Example Quantity (for 0.5 mmol scale) |

|---|---|---|

| Aryl Bromide | 1.0 | 0.50 mmol |

| This compound | 1.2 | 0.60 mmol, 160 mg |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | 0.015 mmol, 12.2 mg |

| K₂CO₃ (anhydrous) | 3.0 | 1.50 mmol, 207 mg |

| 1,4-Dioxane | - | 4.0 mL |

| Water (degassed) | - | 1.0 mL |

Step-by-Step Procedure

-

To a dry Schlenk flask or reaction vial, add the aryl bromide (0.50 mmol), this compound (160 mg, 0.60 mmol), and K₂CO₃ (207 mg, 1.50 mmol).

-

Add a magnetic stir bar.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol).

-

Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

-

Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature for work-up.

Protocol 2: Optimized Conditions for Hindered or Challenging Aryl Halides

This protocol employs a more active catalyst system tailored for sterically demanding or electron-rich aryl chlorides and bromides.

Materials and Reagents

| Component | Molar Equiv. | Example Quantity (for 0.5 mmol scale) |

|---|---|---|

| Aryl Halide (Br, Cl) | 1.0 | 0.50 mmol |

| This compound | 1.5 | 0.75 mmol, 200 mg |

| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 0.005 mmol, 4.6 mg |

| SPhos (ligand) | 0.04 (4 mol%) | 0.01 mmol, 4.1 mg |

| K₃PO₄ (anhydrous) | 3.0 | 1.50 mmol, 318 mg |

| Toluene (anhydrous) | - | 5.0 mL |

Step-by-Step Procedure

-

To a dry Schlenk flask, add the aryl halide (0.50 mmol), this compound (200 mg, 0.75 mmol), and K₃PO₄ (318 mg, 1.50 mmol).

-

In a separate vial, weigh the Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and SPhos ligand (4.1 mg, 0.01 mmol).

-

Seal the Schlenk flask, add a stir bar, and evacuate and backfill with inert gas three times.

-

Under a positive flow of inert gas, quickly add the catalyst and ligand solids to the flask.

-

Add anhydrous toluene (5.0 mL) via syringe.

-

Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

-

Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature for work-up.

General Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Pour the mixture into a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |